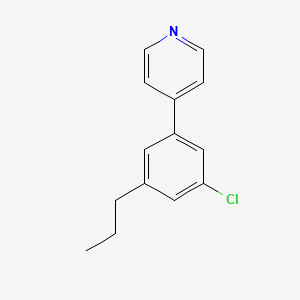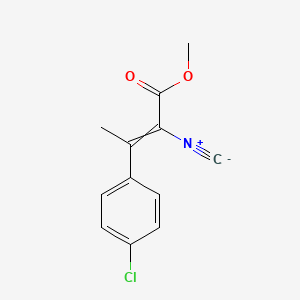
Methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate is an organic compound that belongs to the class of isocyanates. This compound is characterized by the presence of a chlorophenyl group attached to an isocyanobutenoate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with methyl isocyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This reactivity is the basis for its potential biological activities, including antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
- 3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole
Uniqueness
Methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other similar compounds that may lack this functional group and, consequently, the same level of reactivity.
Properties
CAS No. |
76203-06-0 |
|---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate |
InChI |
InChI=1S/C12H10ClNO2/c1-8(11(14-2)12(15)16-3)9-4-6-10(13)7-5-9/h4-7H,1,3H3 |
InChI Key |
JXNNXZPPASCIII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OC)[N+]#[C-])C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



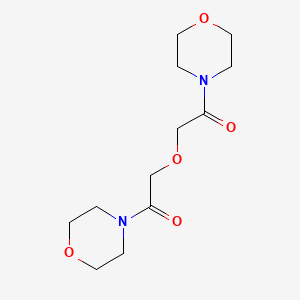
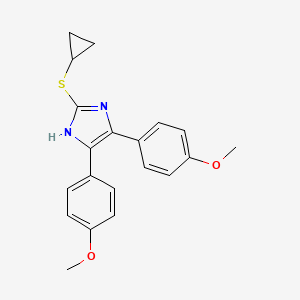
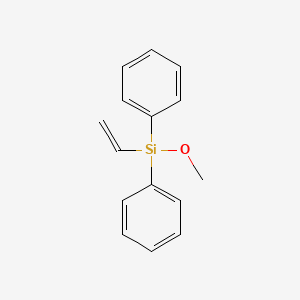
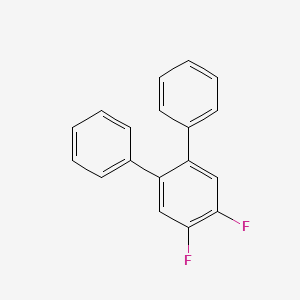

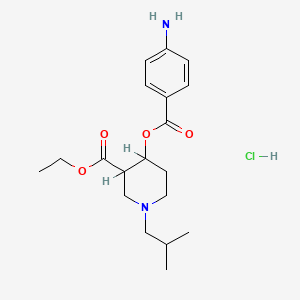

![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
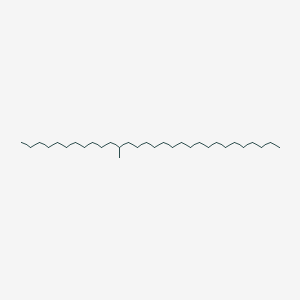
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)

